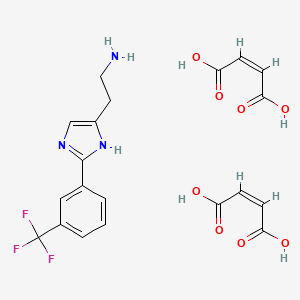
2-((3-Trifluoromethyl)phenyl)histamine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine D involves several steps. The primary synthetic route includes the reaction of 3-trifluoromethylbenzaldehyde with imidazole to form the intermediate compound, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Análisis De Reacciones Químicas
2-((3-Trifluoromethyl)phenyl)histamine D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Histamine Receptor Studies
One of the primary applications of 2-((3-Trifluoromethyl)phenyl)histamine D is its role as a histamine receptor agonist. It has been shown to selectively bind to the H1 histamine receptor, demonstrating a higher potency at guinea pig H1 receptors compared to human H1 receptors with a pKi value of 5.9. The selectivity ratios for various receptors indicate its potential utility in studying receptor interactions and signaling pathways, particularly in relation to COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells .
Anti-inflammatory Research
The compound has been employed in studies investigating its anti-inflammatory properties. By modulating histamine pathways, it may influence inflammatory responses, making it a candidate for further exploration in the development of anti-inflammatory therapeutics. Its selective action on H1 receptors can help elucidate the mechanisms behind histamine's role in inflammation and pain management .
Case Studies and Research Findings
Molecular Docking and QSAR Studies
Recent advancements in computational chemistry have enabled the application of molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the efficacy of compounds like this compound. These methods allow researchers to visualize how the compound interacts with target proteins and to optimize its structure for enhanced biological activity.
Key Insights from Computational Studies
- Molecular Docking : Docking studies have shown favorable binding interactions between this compound and various histamine receptors, supporting its role as a selective agonist.
- QSAR Modeling : QSAR models developed using data from similar compounds have provided insights into the structural characteristics that enhance receptor binding and biological activity, guiding future synthesis efforts.
Mecanismo De Acción
The mechanism of action of 2-((3-Trifluoromethyl)phenyl)histamine D involves its binding to H1 histamine receptors. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. The compound shows high selectivity for H1 receptors over other histamine receptor subtypes, making it a valuable tool for studying H1 receptor-mediated pathways .
Comparación Con Compuestos Similares
2-((3-Trifluoromethyl)phenyl)histamine D is unique in its high potency and selectivity for H1 histamine receptors. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but with lower selectivity and potency.
Dimaprit: An H2 receptor agonist with different receptor selectivity.
Betahistine: An H3 receptor antagonist with distinct pharmacological properties.
These comparisons highlight the uniqueness of this compound in its specific receptor targeting and potency.
Propiedades
Número CAS |
162049-83-4 |
|---|---|
Fórmula molecular |
C20H20F3N3O8 |
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
GGDUVPKRZGATLR-LVEZLNDCSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















